

Unveiling 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B170325

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry and agrochemical research.^[1] Its unique structural features, comprising a reactive bromo-substituted 1,2,4-oxadiazole core coupled with a cyclopropyl moiety, make it a versatile intermediate for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, background, and key chemical data of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole**, along with a generalized experimental approach to its synthesis based on established methodologies for 1,2,4-oxadiazoles.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** is presented in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	121562-08-1	[1][2]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1][3]
Molecular Weight	189.012 g/mol	[1]
Boiling Point	263°C at 760 mmHg	
Density	1.837 g/cm ³	
Refractive Index	1.584	
Flash Point	112.9°C	
Storage	Inert atmosphere, Store in freezer, under -20°C	

Spectroscopic Data

Spectroscopic data are critical for the structural confirmation of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole**. The following table summarizes available spectroscopic information.

Technique	Data Highlights
Mass Spectrometry (MS)	Available, confirms molecular weight.
¹³ C Nuclear Magnetic Resonance (NMR)	Available, confirms carbon skeleton.[4]

Background and Discovery

While a specific seminal publication detailing the first synthesis of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** is not readily available in the public domain, its emergence is intrinsically linked to the broader exploration of 1,2,4-oxadiazoles in drug discovery. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[5] This has driven extensive research into the synthesis of novel 1,2,4-oxadiazole derivatives for various therapeutic targets.

The presence of a bromine atom at the 3-position and a cyclopropyl group at the 5-position suggests a strategic design for use in further chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The cyclopropyl group is a common motif in medicinal chemistry known to enhance potency and metabolic stability.

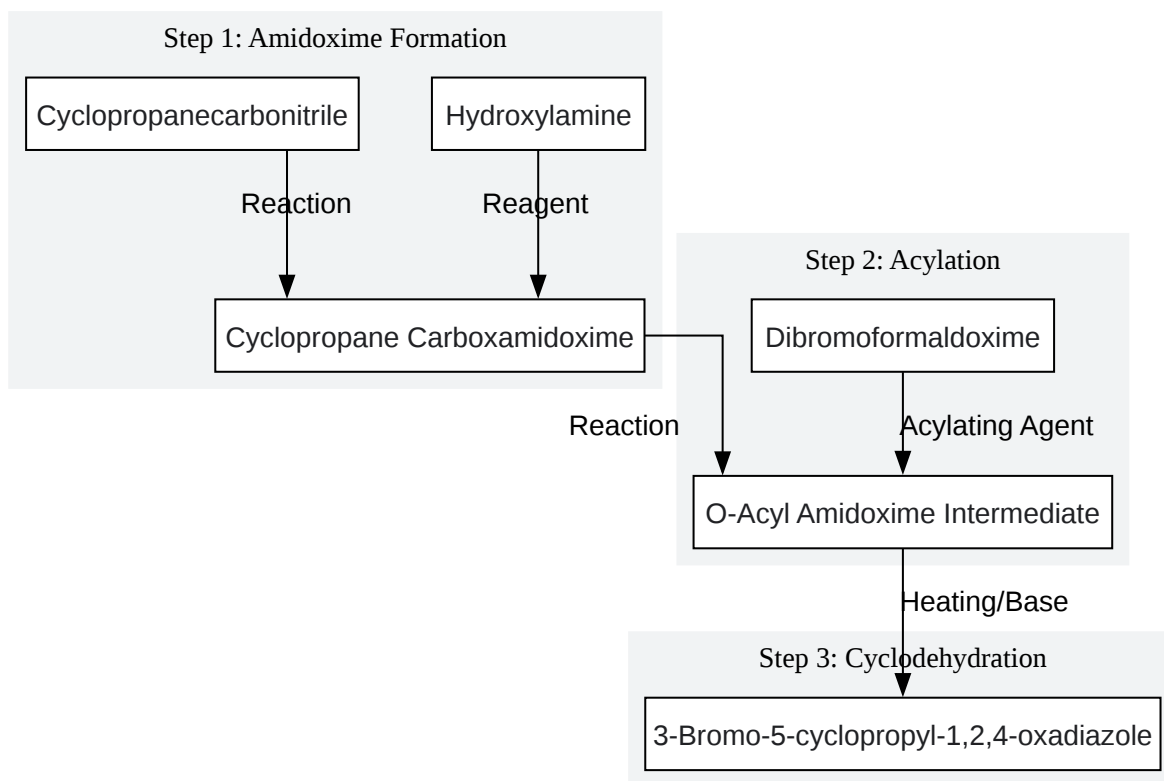
This compound is commercially available from various chemical suppliers, indicating its utility as a research chemical and building block for the synthesis of proprietary compounds in the pharmaceutical and agrochemical industries.^{[1][6]}

Synthetic Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in the scientific literature.^{[5][7]} A common and robust method involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. While a specific, detailed protocol for **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** is not publicly detailed, a general synthetic workflow can be proposed based on these established principles.

Generalized Synthetic Workflow

The logical workflow for the synthesis of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** would likely start from cyclopropanecarbonitrile. This workflow is depicted in the following diagram.



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Caption: Proposed synthetic pathway for **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole**.

Experimental Protocols

Note: The following are generalized protocols based on known methods for the synthesis of 1,2,4-oxadiazoles and have not been specifically reported for **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole**. Optimization would be required.

Step 1: Synthesis of Cyclopropane Carboxamidoxime

- **Reaction Setup:** To a solution of cyclopropanecarbonitrile in a suitable solvent (e.g., ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is

added.

- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up and Isolation:** After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amidoxime, which may be purified by recrystallization or chromatography.

Step 2 & 3: Synthesis of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** via Acylation and Cyclodehydration

- **Acylation:** The cyclopropane carboxamidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A base (e.g., pyridine or triethylamine) is added, and the mixture is cooled in an ice bath. An appropriate acylating agent, such as a bromo-containing acyl chloride or anhydride, is added dropwise. The reaction is stirred at room temperature until completion.
- **Cyclodehydration:** The resulting O-acyl amidoxime intermediate can be isolated or the reaction can proceed in a one-pot manner. The cyclization is typically induced by heating the reaction mixture, often with the addition of a dehydrating agent or a base.
- **Work-up and Purification:** The reaction mixture is washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole**.

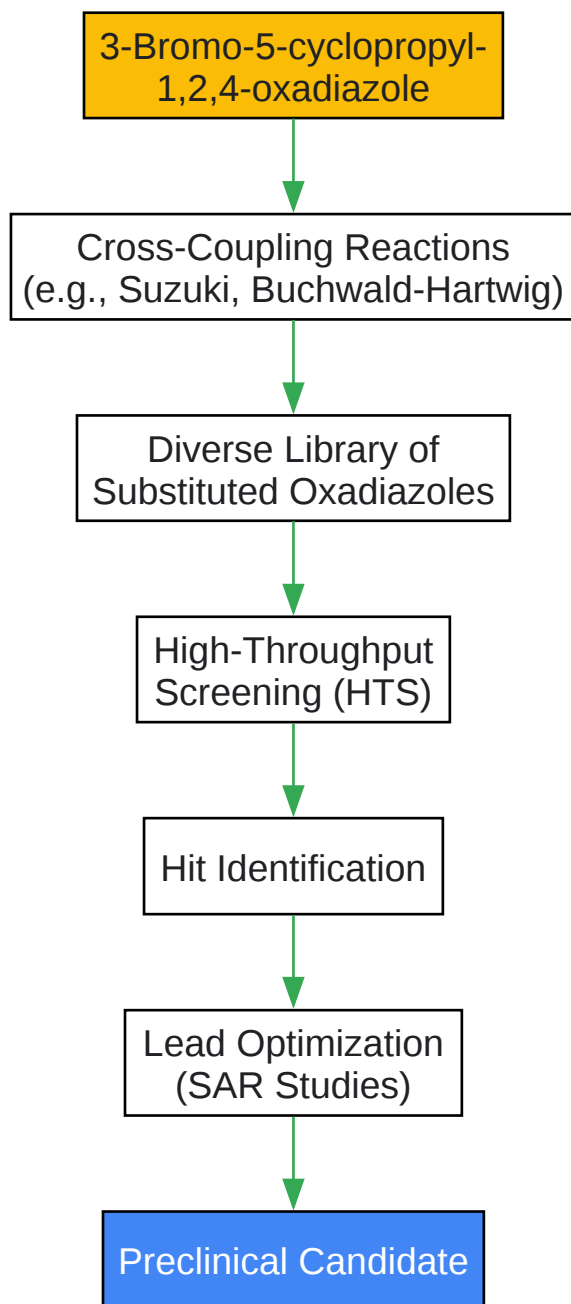
Potential Applications in Drug Discovery

As an intermediate, **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** is utilized in the synthesis of more complex molecules that may target a variety of biological pathways. The 1,2,4-oxadiazole scaffold is present in molecules investigated for a wide range of therapeutic areas.

Logical Relationship in Drug Discovery

The use of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** as a building block in a drug discovery program follows a logical progression from initial synthesis to the generation of a library of

diverse compounds for biological screening.



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Caption: Role of **3-Bromo-5-cyclopropyl-1,2,4-oxadiazole** in a drug discovery workflow.

Conclusion

3-Bromo-5-cyclopropyl-1,2,4-oxadiazole stands as a key intermediate for researchers and professionals in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and the versatile reactivity of its functional groups provide a solid foundation for the synthesis of novel and potentially bioactive compounds. While the specific details of its initial discovery remain elusive in public literature, its commercial availability underscores its importance as a tool for chemical innovation. The generalized synthetic protocols and logical workflows presented in this guide offer a practical framework for the utilization of this valuable chemical entity in research and development endeavors.

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